5'-O-[(N,N-Diisopropylamino)-(2-cyanoethoxy)phosphinyl]-3'-O-(4,4'-dimethoxytrityl)-2'-deoxyinosine
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Overview
Description
5'-O-[(N,N-Diisopropylamino)-(2-cyanoethoxy)phosphinyl]-3'-O-(4,4'-dimethoxytrityl)-2'-deoxyinosine is a chemically modified nucleoside analog used in oligonucleotide synthesis. This compound is crucial in the preparation of synthetic oligonucleotides, which are short sequences of nucleic acids instrumental in various research and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves several key steps, beginning with the protection of the inosine nucleoside. The 3'-hydroxyl group is protected using a 4,4'-dimethoxytrityl (DMT) group, forming the 3'-O-(4,4'-dimethoxytrityl) derivative. Subsequently, the 5'-hydroxyl group is protected with a 2-cyanoethoxy-(N,N-diisopropylamino)phosphine moiety, resulting in the final compound. Reaction conditions typically involve the use of base catalysts and controlled temperatures to ensure proper reaction progression.
Industrial Production Methods: Industrial production of this compound leverages automated synthesizers designed for oligonucleotide synthesis. These machines facilitate high-throughput production under carefully monitored conditions, optimizing yield and purity. The steps include solid-phase synthesis techniques where the modified nucleoside is sequentially added to a growing oligonucleotide chain.
Chemical Reactions Analysis
Types of Reactions: The compound primarily undergoes reactions typical of protected nucleosides, including:
Deprotection: : Removal of protecting groups under acidic or basic conditions.
Coupling: : Formation of phosphodiester bonds during oligonucleotide synthesis.
Oxidation: : Conversion of phosphite triesters to phosphotriesters using iodine or similar oxidants.
Deprotection: : Acids like trichloroacetic acid for DMT removal.
Coupling: : Activators like tetrazole derivatives.
Oxidation: : Iodine in tetrahydrofuran (THF) with water and pyridine.
Major Products Formed: The major products include fully synthesized oligonucleotides with specific sequences, ready for further functionalization or use in applications.
Scientific Research Applications
Chemistry: Used in the synthesis of modified oligonucleotides, facilitating the study of nucleic acid chemistry and the development of novel nucleic acid-based materials.
Biology: Essential for creating probes for detecting specific DNA or RNA sequences. Utilized in techniques such as PCR, FISH, and microarray analysis.
Medicine: Key in the development of antisense oligonucleotides and siRNA therapies, targeting specific genes for therapeutic intervention.
Industry: Used in the production of synthetic genes and other oligonucleotide-based products for research and diagnostic purposes.
Mechanism of Action
The compound facilitates oligonucleotide synthesis by acting as a protected building block. The protecting groups prevent premature reactions during the sequential addition of nucleotides. When integrated into oligonucleotides, the compound retains the structure necessary for binding to complementary nucleic acid sequences, enabling its use in genetic research and therapeutic applications.
Comparison with Similar Compounds
Similar Compounds:
5'-O-DMT-2'-deoxyguanosine: : Another protected nucleoside used in oligonucleotide synthesis, differing in the nucleobase.
5'-O-DMT-2'-deoxyadenosine: : Shares structural similarities but has distinct applications due to its nucleobase.
Uniqueness: 5'-O-[(N,N-Diisopropylamino)-(2-cyanoethoxy)phosphinyl]-3'-O-(4,4'-dimethoxytrityl)-2'-deoxyinosine stands out due to its unique protection and functional groups, enabling specific synthetic routes and applications not possible with other nucleosides.
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Properties
IUPAC Name |
3-[[(2R,3S,5R)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-[di(propan-2-yl)amino]phosphoryl]oxypropanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H47N6O8P/c1-27(2)46(28(3)4)55(48,51-22-10-21-41)52-24-35-34(23-36(53-35)45-26-44-37-38(45)42-25-43-39(37)47)54-40(29-11-8-7-9-12-29,30-13-17-32(49-5)18-14-30)31-15-19-33(50-6)20-16-31/h7-9,11-20,25-28,34-36H,10,22-24H2,1-6H3,(H,42,43,47)/t34-,35+,36+,55?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWEBHSTVAZOVAY-XRWLJTIESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(=O)(OCCC#N)OCC1C(CC(O1)N2C=NC3=C2N=CNC3=O)OC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(=O)(OCCC#N)OC[C@@H]1[C@H](C[C@@H](O1)N2C=NC3=C2N=CNC3=O)OC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H47N6O8P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
770.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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